molecular formula C18H21N7O3S B2632433 N-(3-(4-acetylpiperazin-1-yl)quinoxalin-2-yl)-1-methyl-1H-pyrazole-4-sulfonamide CAS No. 2034340-28-6

N-(3-(4-acetylpiperazin-1-yl)quinoxalin-2-yl)-1-methyl-1H-pyrazole-4-sulfonamide

Cat. No. B2632433
CAS RN: 2034340-28-6
M. Wt: 415.47
InChI Key: KLFVHAHEAVBETI-UHFFFAOYSA-N
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Description

N-(3-(4-acetylpiperazin-1-yl)quinoxalin-2-yl)-1-methyl-1H-pyrazole-4-sulfonamide is a chemical compound that has gained attention in scientific research due to its potential applications in medicine. This compound belongs to the class of sulfonamides and has been found to have various biochemical and physiological effects.

Scientific Research Applications

Interactions and Properties

Studies on quinoxaline derivatives, including their interactions and properties, offer insights into how these compounds behave under different conditions. For example, research on the interactions of methyl acetate in aqueous solutions of quinoxaline derivatives at various temperatures and concentrations provides valuable data on their volumetric and acoustic properties, indicating how temperature and concentration affect solute-solute, solute-solvent, and solvent-solvent interactions (Raphael, Bahadur, & Ebenso, 2015).

Synthesis and Evaluation

The synthesis and biological evaluation of compounds related to the quinoxaline family, such as sulfonamide-containing 1,5-diarylpyrazole derivatives for their COX-2 inhibition properties, highlight the chemical versatility and potential therapeutic applications of these molecules. This includes efforts to improve pharmacokinetic profiles for clinical applications (Penning et al., 1997).

Antibacterial and Antimicrobial Activities

The microwave-assisted synthesis of pyrazol-1-ylquinoxalin-2(1H)-one derivatives and their evaluation for antibacterial activity demonstrates the potential of quinoxaline derivatives as antimicrobial agents. Some derivatives showed comparative effects to streptomycin, indicating their significant potential in combating microbial infections (Ajani et al., 2009).

Potential Antimalarial and Antitumor Agents

Research into antimalarial sulfonamides as COVID-19 drug candidates utilizing computational calculations and molecular docking studies signifies the adaptability of quinoxaline derivatives in addressing contemporary health challenges. Theoretical and empirical evaluations suggest certain sulfonamide derivatives show promise as antimalarial agents and possess favorable ADMET properties (Fahim & Ismael, 2021).

Conformational Characterization

N-Acylhydrazones based on quinoxaline derivatives and their conformational characterization through NMR spectroscopy provide insights into their stereochemical behavior. This kind of research aids in understanding the structural aspects that may influence the biological activity of these compounds (Munir et al., 2021).

properties

IUPAC Name

N-[3-(4-acetylpiperazin-1-yl)quinoxalin-2-yl]-1-methylpyrazole-4-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N7O3S/c1-13(26)24-7-9-25(10-8-24)18-17(20-15-5-3-4-6-16(15)21-18)22-29(27,28)14-11-19-23(2)12-14/h3-6,11-12H,7-10H2,1-2H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLFVHAHEAVBETI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCN(CC1)C2=NC3=CC=CC=C3N=C2NS(=O)(=O)C4=CN(N=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N7O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-(4-acetylpiperazin-1-yl)quinoxalin-2-yl)-1-methyl-1H-pyrazole-4-sulfonamide

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